molecular formula C8H11IN4 B7539386 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium

3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium

Cat. No. B7539386
M. Wt: 290.10 g/mol
InChI Key: VSUZQMCVQKSPJZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium, also known as MRS2179, is a purinergic receptor antagonist that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the triazolopyrimidine family and is widely used in pharmacological studies to investigate the role of purinergic receptors in various biological processes.

Mechanism of Action

3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium exerts its pharmacological effects by selectively blocking the P2Y1 and P2Y12 purinergic receptors. By doing so, it prevents the activation of these receptors by endogenous purines such as ATP and ADP, which are involved in various biological processes. This blockade of purinergic receptors leads to a reduction in platelet aggregation, inflammation, and pain perception.
Biochemical and Physiological Effects:
3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium has been shown to have a significant impact on various biological processes. It has been demonstrated to reduce platelet aggregation, which makes it a potential therapeutic agent for the treatment of thrombosis and other cardiovascular diseases. Additionally, 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium has been shown to reduce inflammation and pain perception, which makes it a potential therapeutic agent for the treatment of inflammatory and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium in scientific research is its selectivity for P2Y1 and P2Y12 purinergic receptors. This selectivity allows researchers to investigate the specific role of these receptors in various biological processes without affecting other purinergic receptors. However, one limitation of using 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium is its potential off-target effects, which may lead to unexpected results in experiments.

Future Directions

There are several future directions for the use of 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium in scientific research. One potential application is the development of 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-based therapeutics for the treatment of thrombosis and other cardiovascular diseases. Additionally, 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium may be used to investigate the role of purinergic receptors in other biological processes such as wound healing and cancer progression. Further research is needed to fully understand the potential applications of 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium in scientific research and clinical practice.
Conclusion:
In conclusion, 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium is a potent purinergic receptor antagonist that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its effects on platelet aggregation, inflammation, and pain perception, and has shown promising results in preclinical studies. While there are limitations to its use in experiments, 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium remains a valuable tool for investigating the role of purinergic receptors in various biological processes.

Synthesis Methods

The synthesis of 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium involves the reaction of 3,5,7-trimethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidine with methyl iodide in the presence of a base. The resulting product is then purified using chromatography techniques to obtain the desired compound.

Scientific Research Applications

3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a potent antagonist of P2Y1 and P2Y12 purinergic receptors, which are involved in various biological processes such as platelet aggregation, inflammation, and pain perception.

properties

IUPAC Name

3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N4.HI/c1-6-4-7(2)12-8(10-6)11(3)5-9-12;/h4-5H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUZQMCVQKSPJZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=[N+](C=NN12)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID4243780
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium

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